tert-Butyl (3-((2,2-difluoroethyl)amino)cyclohexyl)carbamate
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Overview
Description
tert-Butyl (3-((2,2-difluoroethyl)amino)cyclohexyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a difluoroethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((2,2-difluoroethyl)amino)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexylamine derivative. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd-C). The mixture is stirred under a hydrogen atmosphere for an extended period, usually around 16 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-((2,2-difluoroethyl)amino)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired product formation. For example, oxidation reactions may require elevated temperatures, while reduction reactions may occur at room temperature or lower.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
tert-Butyl (3-((2,2-difluoroethyl)amino)cyclohexyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3-((2,2-difluoroethyl)amino)cyclohexyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action can include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-(2,2-difluoroethyl)amino)ethylcarbamate: This compound has a similar structure but with an ethyl group instead of a cyclohexyl ring.
tert-Butyl carbamate: This compound lacks the difluoroethylamino group and has a simpler structure.
Uniqueness
tert-Butyl (3-((2,2-difluoroethyl)amino)cyclohexyl)carbamate is unique due to the presence of both the cyclohexyl ring and the difluoroethylamino group. This combination of functional groups imparts specific chemical and biological properties that are not observed in simpler carbamates.
Properties
Molecular Formula |
C13H24F2N2O2 |
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Molecular Weight |
278.34 g/mol |
IUPAC Name |
tert-butyl N-[3-(2,2-difluoroethylamino)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H24F2N2O2/c1-13(2,3)19-12(18)17-10-6-4-5-9(7-10)16-8-11(14)15/h9-11,16H,4-8H2,1-3H3,(H,17,18) |
InChI Key |
RPOGQUNLMHSMNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)NCC(F)F |
Origin of Product |
United States |
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